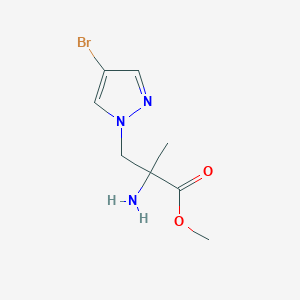

Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoate

Description

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS: 877401-10-0) is a brominated pyrazole derivative with a methyl ester and an amino group. Its molecular formula is C₉H₁₄BrN₃O₂, and it is characterized by a 4-bromo-1H-pyrazole ring linked to a branched propanoate chain. This compound is listed in commercial catalogs with a purity of 95% (HB-9677) but is currently discontinued .

Properties

Molecular Formula |

C8H12BrN3O2 |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoate |

InChI |

InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14-2)5-12-4-6(9)3-11-12/h3-4H,5,10H2,1-2H3 |

InChI Key |

GGTUVVXLYMZXDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a brominating agent to introduce the bromine atom. This is followed by the introduction of the amino and ester groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a brominated pyrazole core, a branched ester chain, and an amino group. Key analogs include:

Pyrazole Derivatives with Bromine Substituents

4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, )

- Molecular Formula : C₂₅H₂₄Br₂N₄O₃S

- Key Features : Dual bromine atoms (pyrazole and phenyl rings), sulfonamide group.

- Properties : Higher molecular weight (620.36 g/mol) and polarity due to sulfonamide, enhancing solubility in polar solvents. IR data shows strong C=O (1653 cm⁻¹) and NH stretches (3253–3433 cm⁻¹) .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, )

- Molecular Formula : C₁₂H₁₁BrClN₂O

- Key Features : Chlorophenyl substituent and ketone group.

- Properties : Lower molecular weight (301–305 g/mol via LC/MS) and distinct reactivity due to the α,β-unsaturated ketone .

Amino-Ester Derivatives

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (Stage-2, ) Molecular Formula: C₁₁H₁₄N₂O₄ Key Features: Nitrophenyl group (electron-withdrawing) instead of bromopyrazole. Properties: The nitro group facilitates reduction to amino derivatives (e.g., Stage-3 product in ), a pathway less accessible in the brominated target compound .

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate () Molecular Formula: C₁₂H₁₅NO₃ Key Features: Hydroxyphenyl substituent (polar, hydrogen-bonding). Properties: Enhanced aqueous solubility compared to the brominated analog due to the hydroxyl group .

Physicochemical and Spectral Properties

Research Findings and Gaps

- Synthetic Utility: The amino and ester groups in the target compound make it a candidate for further functionalization (e.g., amidation, reduction), though its discontinued status limits accessibility .

- Odor and Flavor Applications: Unlike simpler esters (e.g., ethyl 2-methylpropanoate in mango aroma, ), the bromopyrazole likely lacks volatile properties, redirecting its use to non-flavor sectors .

Biological Activity

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, known by its CAS number 1248939-15-2, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

Molecular Formula : C₇H₈BrN₃O₂

Molecular Weight : 248.06 g/mol

CAS Number : 1248939-15-2

InChIKey : UTEBRIIQBZMEFD-UHFFFAOYNA-N

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In a study conducted by Burguete et al., various pyrazole derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds similar to this compound showed up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A study by Selvam et al. synthesized a series of pyrazole compounds that demonstrated activity against various bacterial strains, including E. coli and Bacillus subtilis. The tested compounds exhibited significant inhibition rates, suggesting that this compound may possess similar antimicrobial effects .

The mechanisms through which this compound exerts its biological activity can be attributed to:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.

- Antimicrobial Mechanisms : The presence of the pyrazole moiety is known to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.